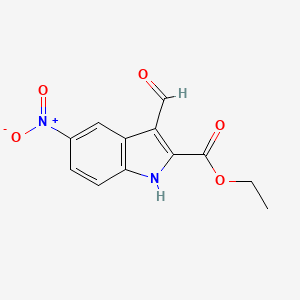

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate

Description

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (CAS: 22120-89-4) is a nitro-substituted indole derivative with a molecular formula of C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol. Its structure features an indole core substituted at positions 2, 3, and 5 with an ethyl carboxylate, formyl, and nitro group, respectively. The formyl group at position 3 provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or hydrazones .

Properties

IUPAC Name |

ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)11-9(6-15)8-5-7(14(17)18)3-4-10(8)13-11/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYQFJANDPSILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398470 | |

| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-89-4 | |

| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Overall Synthetic Strategy

The synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate typically begins with 5-nitroindole-2-carboxylic acid as the key substrate. This compound is chosen due to the presence of the nitro group at the 5-position, which directs subsequent functionalization and influences reactivity at the 3-position.

The general synthetic strategy involves:

- Esterification of the carboxylic acid at the 2-position to form the ethyl ester.

- Introduction of the formyl group at the 3-position via the Vilsmeier–Haack reaction.

This approach benefits from the electron-withdrawing effect of the ester group, which facilitates selective formylation at C3.

Esterification of 5-Nitroindole-2-carboxylic Acid

The first step is the conversion of 5-nitroindole-2-carboxylic acid to its ethyl ester derivative. This is achieved by acid-catalyzed esterification using concentrated sulfuric acid in ethanol:

- Reagents: 5-nitroindole-2-carboxylic acid, ethanol, concentrated sulfuric acid.

- Conditions: Reflux under acidic conditions.

- Outcome: Formation of ethyl 5-nitroindole-2-carboxylate.

This esterification step is crucial to activate the molecule for subsequent electrophilic substitution reactions at the 3-position.

Introduction of the Formyl Group at the 3-Position via Vilsmeier–Haack Reaction

The key step in preparing this compound is the selective formylation at the C3 position using the Vilsmeier–Haack reaction:

- Reagents: Phosphorus oxychloride (POCl3), dimethylformamide (DMF).

- Procedure:

- POCl3 is added dropwise to DMF to generate the Vilsmeier reagent.

- The ethyl 5-nitroindole-2-carboxylate is then added to this mixture.

- The reaction proceeds at controlled temperature (usually room temperature to mild heating).

- Mechanism: The electrophilic Vilsmeier reagent reacts with the activated C3 position of the indole ring, resulting in formylation.

- Yield: This reaction typically provides the formylated product in high yield (~95%).

The electron-withdrawing ester group at C2 and nitro group at C5 enhance the electrophilic substitution at C3, making the formylation efficient and regioselective.

Summary of Synthetic Route

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Nitroindole-2-carboxylic acid | Ethanol, conc. H2SO4, reflux | Ethyl 5-nitroindole-2-carboxylate | High |

| 2 | Ethyl 5-nitroindole-2-carboxylate | POCl3, DMF, room temp to mild heating | This compound | ~95 |

Additional Notes on Functionalization and Derivatization

While the focus here is the preparation of this compound, the compound serves as a versatile intermediate for further chemical transformations:

- Reduction of the formyl group to hydroxymethyl derivatives.

- Condensation reactions with nucleophiles to form heterocyclic analogues.

- Palladium-catalyzed cross-coupling reactions at other positions on the indole ring.

These subsequent transformations leverage the functional groups introduced during the preparation phase.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products Formed

Oxidation: Ethyl 3-carboxy-5-nitro-1H-indole-2-carboxylate.

Reduction: Ethyl 3-formyl-5-amino-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

The compound has been investigated for its potential biological activities, particularly in the fields of oncology and microbiology.

Anticancer Activity

Recent studies have highlighted its efficacy as an anticancer agent:

- Kinase Inhibition : Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate demonstrated significant inhibitory activity against several kinase receptors, including PI3K and CDK2. In vivo studies showed a reduction in tumor volume in treated mice compared to controls, indicating its potential as a therapeutic agent for breast cancer treatment .

| Kinase Target | IC50 (μM) | Comparison to Standard Drug |

|---|---|---|

| PI3K-α | 0.156 ± 0.01 | Higher potency than LY294002 |

| CDK2 | 0.173 ± 0.01 | Comparable to erlotinib |

Antimicrobial Properties

The nitro group enhances the compound's antimicrobial activity, making it a candidate for developing new antibiotics. The electron-withdrawing effect of the nitro group is believed to increase its interaction with microbial targets.

Case Studies

- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to a significant decrease in tumor proliferation by approximately 46.9% in breast cancer models, highlighting its potential as an effective therapeutic agent .

- Antiviral Activity : Research into indole derivatives has shown that modifications similar to those found in this compound can inhibit viral integrase, suggesting possible applications in antiviral drug development .

Mechanism of Action

The mechanism of action of ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, while the formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Position 5 Substituents

- Nitro Group (Target Compound): The nitro group (-NO₂) at position 5 strongly withdraws electrons via resonance, reducing the electron density of the indole ring. This enhances electrophilic substitution reactions at electron-rich positions (e.g., C-6 or C-7) and stabilizes intermediates in nucleophilic aromatic substitution .

- Trifluoromethyl Group (Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate; CAS 157951-16-1): The -CF₃ group is electron-withdrawing via inductive effects but lacks resonance withdrawal. This results in moderate deactivation of the ring compared to -NO₂.

Methyl Group (Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate; CAS 79652-35-0) :

The -CH₃ group donates electrons via hyperconjugation, increasing ring electron density. This may facilitate electrophilic reactions but reduces stability under oxidative conditions .- Fluoro Group (Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate; CAS 167631-21-2): Fluorine exerts an electron-withdrawing inductive effect, though weaker than -NO₂ or -CF₃. The iodo substituent at position 3 introduces steric bulk and enables halogen bonding, influencing crystal packing .

Position 3 Substituents

Formyl Group (Target Compound) :

The aldehyde (-CHO) at position 3 is reactive in condensation and nucleophilic addition reactions. It also participates in hydrogen bonding, affecting solubility and crystallinity .

Physicochemical Properties

Biological Activity

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an indole core structure, which is known for its versatile chemical behavior and biological significance. The presence of the formyl and nitro groups enhances its reactivity and potential interaction with various biological targets.

Molecular Formula: C₁₃H₉N₃O₄

Molecular Weight: 273.22 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its structure allows it to interact with bacterial cell walls and membranes, leading to cell lysis or inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Candida albicans | 16.69 µM |

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2).

In vitro studies revealed that derivatives synthesized from this compound demonstrated significant antiproliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indolyl-hydrazone | MCF-7 | 0.156 ± 0.01 |

| Indolyl-hydrazone | HEPG-2 | Not specified |

The compound's mechanism of action involves the inhibition of key kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:

- Kinase Inhibition: The compound has shown promising inhibitory activity against various kinases, such as PI3K and CDK2, which are crucial for cell cycle regulation and survival .

- Antimicrobial Action: Its structure allows it to disrupt microbial membranes or inhibit essential enzymes, leading to cell death or growth inhibition .

Case Studies

- Antitumor Efficacy in Vivo: In a study involving solid Ehrlich carcinoma-bearing mice, treatment with derivatives of this compound resulted in a significant reduction in tumor volume compared to controls, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy: A series of experiments showed that the compound effectively inhibited the growth of multiple pathogens, supporting its use as a potential therapeutic agent against infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate?

- Methodology : The compound is typically synthesized via formylation of a nitro-substituted indole precursor. For example, ethyl indole-2-carboxylate derivatives can undergo Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the aldehyde group at the 3-position . Key steps include refluxing under anhydrous conditions, followed by quenching in ice-cold water and purification via column chromatography (e.g., 0–40% ethyl acetate in hexane) .

- Critical Parameters : Ensure strict control of reaction temperature and stoichiometry to avoid over-acylation or side reactions. Monitor progress via TLC (e.g., 25–33% ethyl acetate in hexane) .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ ~10 ppm) and nitro group resonance. ¹⁹F NMR may be used if fluorine substituents are present .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS validates the molecular ion peak .

- Chromatography : Purity is assessed via TLC or HPLC, with retention factors compared to standards .

Advanced Research Questions

Q. What strategies resolve synthetic challenges like regioselectivity in nitro- and formyl-substituted indoles?

- Regioselective Functionalization :

- Use directing groups (e.g., esters) to orient electrophilic substitution. For example, the 5-nitro group directs formylation to the 3-position due to electronic effects .

- Optimize solvent polarity (e.g., DMF or dichloroethane) and Lewis acid catalysts (e.g., AlCl₃) to enhance selectivity .

Q. How can computational chemistry predict the reactivity of this compound?

- DFT Applications :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde group exhibits high electrophilicity, making it reactive toward nucleophiles like amines or hydrazines .

- Assess frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions in catalytic or biological systems .

Q. What are the structure-activity relationships (SAR) of derivatives of this compound in medicinal chemistry?

- Pharmacological Applications :

- Condensation with thiazolidinones or hydantoins yields analogs with potential enzyme inhibitory activity (e.g., targeting kinases or antimicrobial targets) .

- Substituent effects: The nitro group enhances electron-withdrawing properties, stabilizing transition states in Michael addition reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.